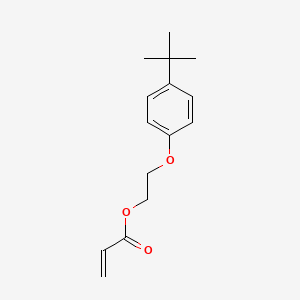
Ethyl(dihexyl)(3-methylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dihexyl)(3-methylphenoxy)silane is an organosilicon compound with the chemical formula C21H38OSi . This compound is characterized by its unique structure, which includes an ethyl group, two dihexyl groups, and a 3-methylphenoxy group attached to a silicon atom. Organosilicon compounds like this compound are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihexyl)(3-methylphenoxy)silane can be achieved through several methods. One common approach is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently .
Another method involves the reaction of a chlorosilane with an alcohol or phenol in the presence of a base. For example, the reaction of chlorodihexylsilane with 3-methylphenol in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl(dihexyl)(3-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a hydride donor in reduction reactions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Ethyl(dihexyl)(3-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Ethyl(dihexyl)(3-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical reactions. The compound can also act as a hydride donor, facilitating reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Triphenylsilane: Contains three phenyl groups attached to a silicon atom.
Chlorodihexylsilane: Contains two hexyl groups and a chlorine atom attached to a silicon atom.
Uniqueness
Ethyl(dihexyl)(3-methylphenoxy)silane is unique due to its combination of ethyl, dihexyl, and 3-methylphenoxy groups. This unique structure imparts specific chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
59280-34-1 |
|---|---|
Molecular Formula |
C21H38OSi |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
ethyl-dihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |
InChI Key |
TXDJQKYZSGVYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
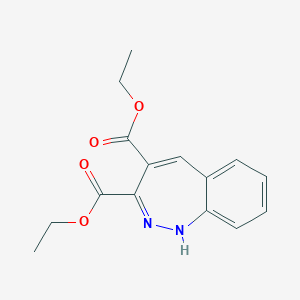
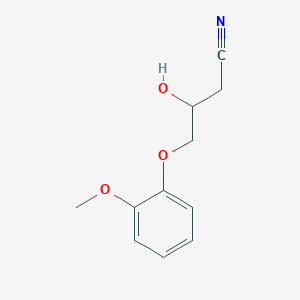
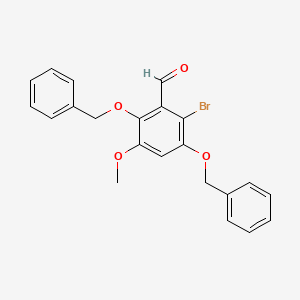
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
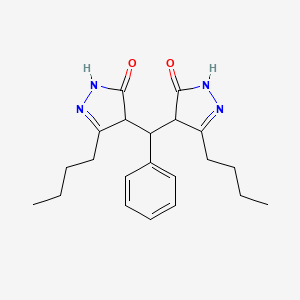
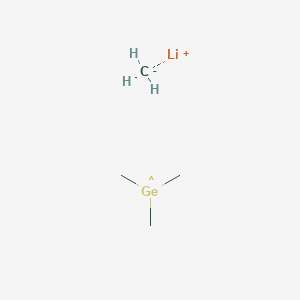
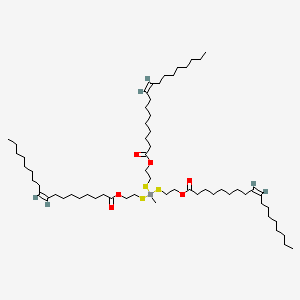
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
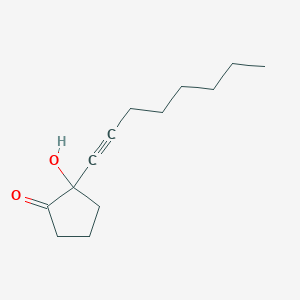
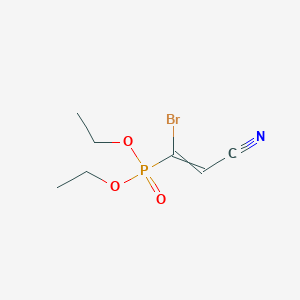
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
